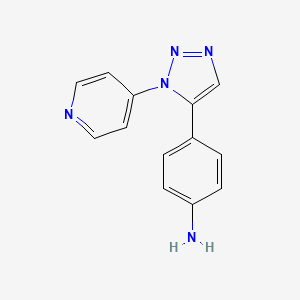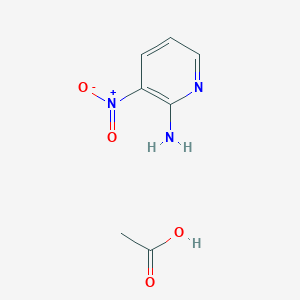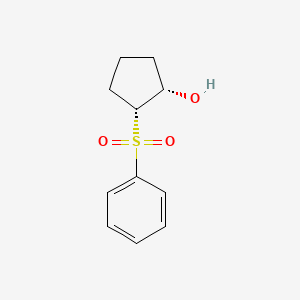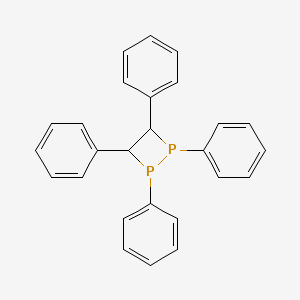![molecular formula C13H18O3Si B12551440 [2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane CAS No. 144258-95-7](/img/structure/B12551440.png)
[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane is a unique organosilicon compound characterized by its bicyclic structure and the presence of trimethoxysilane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with vinyltrimethoxysilane under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-100°C and a solvent such as toluene or dichloromethane to dissolve the reactants and control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The trimethoxysilane groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions often conducted in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane is used as a precursor for the synthesis of complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. The presence of trimethoxysilane groups allows for easy attachment to various substrates, making it useful in the development of biosensors and medical implants.
Medicine
In medicine, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane has potential applications in drug delivery systems. Its ability to form stable bonds with biological molecules can be leveraged to create targeted delivery vehicles for therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings and adhesives. Its unique properties contribute to the development of materials with enhanced durability, chemical resistance, and mechanical strength.
作用機序
The mechanism by which 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane exerts its effects involves the interaction of its trimethoxysilane groups with various substrates. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. This network enhances the properties of the substrate, such as its hydrophobicity, adhesion, and mechanical strength.
類似化合物との比較
Similar Compounds
Vinyltrimethoxysilane: Similar in structure but lacks the bicyclic component.
Phenyltrimethoxysilane: Contains a phenyl group instead of the bicyclo[4.2.0]octa-1,3,5-trien-3-yl group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group, used for different applications.
Uniqueness
The uniqueness of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenylsilane lies in its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with substrates and reagents, making it a valuable compound for specialized applications in various fields.
特性
CAS番号 |
144258-95-7 |
|---|---|
分子式 |
C13H18O3Si |
分子量 |
250.36 g/mol |
IUPAC名 |
2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl-trimethoxysilane |
InChI |
InChI=1S/C13H18O3Si/c1-14-17(15-2,16-3)9-8-11-4-5-12-6-7-13(12)10-11/h4-5,8-10H,6-7H2,1-3H3 |
InChIキー |
ZDSAMGLQQFEEKZ-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C=CC1=CC2=C(CC2)C=C1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
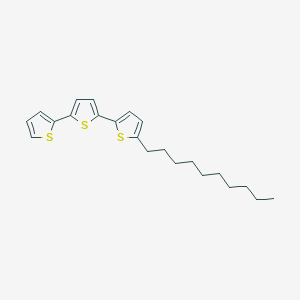
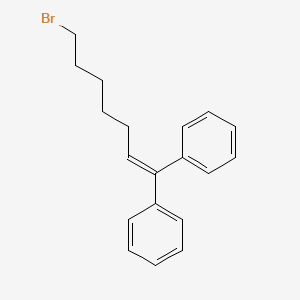
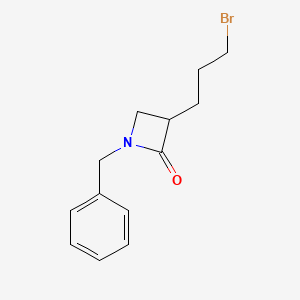
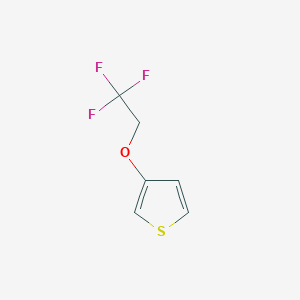
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
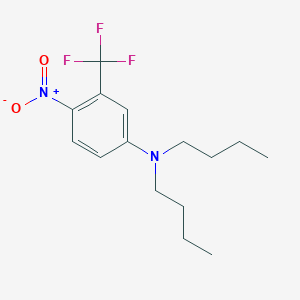
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
